![molecular formula C22H22O4 B2548617 Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 384361-25-5](/img/structure/B2548617.png)
Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
The compound "Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate" is a chemical entity that appears to be related to a family of organic compounds known as benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring system. The ethyl ester group at the 3-position and the phenyl group at the 2-position are common structural features in this class of compounds. The specific compound also contains a 3-methylbut-2-en-1-yl ether substituent at the 5-position, which could influence its chemical reactivity and physical properties.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the exact compound , they do provide insights into the synthesis of related benzofuran derivatives. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate with various side chains have been prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating a potential synthetic route that could be adapted for the target compound . Additionally, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization reactions that could be relevant for constructing the benzofuran core of the target molecule .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. Theoretical and experimental studies, such as those on Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, provide insights into the three-dimensional structure, confirmed by X-ray diffraction and optimized using computational methods . These studies highlight the importance of intermolecular interactions, such as C–H…π contacts, in stabilizing the crystal structure, which could also be relevant for the target compound.
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can be quite diverse. For example, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis in the presence of various nucleophiles, leading to the formation of enamines and subsequent heterocyclic systems . Similarly, the photolysis of this compound in amines and alcohols suggests competing pathways involving photoisomerization and decarboxylation . These reactions could provide a basis for understanding the reactivity of the ether and ester functional groups in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the UV-Vis spectrum of ethyl 5-phenylazo-benzofuran-2-carboxylate shows characteristic absorption bands that are indicative of the phenyl and azo groups . Such spectroscopic data can be useful for deducing the electronic structure and possible absorption properties of the target compound. Additionally, the solid-state properties, such as crystal packing and intermolecular interactions, are crucial for understanding the material characteristics of these compounds .
Scientific Research Applications
Synthesis and Structural Analysis
Research has led to the development of novel synthetic routes and structural analyses for compounds related to Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate. For instance, Gao et al. (2011) described a facile and inexpensive synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reactions. This synthesis underscores the potential for generating complex benzofuran derivatives through strategic organic synthesis techniques (Gao et al., 2011).
Chemical Transformations and Reactivity
Prager and Williams (1996) explored the photolysis of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate at 300 nm in the presence of phenols, enols, and other reactants, showcasing a method for generating enamines from such structures. This study highlights the compound's reactivity under photochemical conditions, indicating pathways for further chemical transformations (Prager & Williams, 1996).
Catalysis and Reaction Pathways
Pacheco et al. (2015) discussed the use of silica molecular sieves with Lewis acid centers in catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans, including derivatives of Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate. This research demonstrates the compound's role in producing biobased terephthalic acid precursors, crucial for sustainable materials science (Pacheco et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(3-methylbut-2-enoxy)-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-4-24-22(23)20-18-14-17(25-13-12-15(2)3)10-11-19(18)26-21(20)16-8-6-5-7-9-16/h5-12,14H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIHBWWDRRQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
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